2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile
Description
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound featuring a benzoxazole core substituted with a chloromethyl group at position 2 and a carbonitrile group at position 5. Its molecular formula is C₉H₅ClN₂O, with a molecular weight of 192.6 g/mol (calculated from structural data) . The benzoxazole ring system is a fused bicyclic structure containing oxygen and nitrogen, contributing to its aromatic stability and reactivity. The chloromethyl group (-CH₂Cl) at position 2 enhances electrophilic reactivity, making the compound a versatile intermediate in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJGTMOTYBEPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of Benzoxazole Derivatives
A common approach starts with 1,3-benzoxazole or its substituted derivatives, followed by chloromethylation at the 2-position. This can be achieved by:
- Reacting benzoxazoles with chloromethylating agents such as chloromethyl chloride or formaldehyde and hydrochloric acid under acidic catalysis.
- Using phosphorus oxychloride (POCl3) as a chlorinating agent to facilitate chloromethylation, often in the presence of an acidic catalyst to promote substitution.
This method allows selective introduction of the chloromethyl group at the 2-position, which is activated due to the heterocyclic nitrogen and oxygen atoms.
Introduction of the Cyano Group
The cyano group at the 5-position can be introduced by:
- Starting from a 5-substituted benzoxazole precursor bearing a suitable leaving group (e.g., halogen) and performing nucleophilic substitution with cyanide sources such as sodium cyanide.
- Alternatively, nitrile formation can be achieved by dehydration of amides or other nitrile-forming reactions on the benzoxazole ring.
One-Pot or Multi-Step Synthesis
The synthesis often involves multi-step reactions:
- Step 1: Preparation of 5-cyano-1,3-benzoxazole or its precursor.
- Step 2: Chloromethylation at the 2-position using chlorinating agents.
- Step 3: Purification to isolate 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile with high purity.
Detailed Process from Patent Literature
A patent (CA2311578C) describes a process for preparing chloro-benzoxazoles, including compounds with cyano substituents, by reacting benzoxazoles with chlorinating agents in the presence of acidic catalysts. Key points include:
- Use of an excess of chlorinating agent to achieve selective monochlorination at the 2-position.
- Control of reaction conditions to avoid dichlorination or over-chlorination.
- High yield and purity of 2-chloroderivatives, including those with cyano groups at other positions on the benzoxazole ring.
| Parameter | Description |
|---|---|
| Starting material | 1,3-benzoxazole derivatives with CN at 5-position |
| Chlorinating agent | Phosphorus oxychloride (POCl3), sulfuryl chloride, or similar |
| Catalyst | Acidic catalyst (e.g., Lewis acids) |
| Reaction temperature | Controlled to favor selective chloromethylation |
| Product isolation | Purification by crystallization or chromatography |
Alternative Synthetic Routes and Considerations
- The chloromethyl group is reactive and can undergo nucleophilic substitution, allowing further functionalization.
- The cyano group is stable under chloromethylation conditions but can be transformed later if needed (e.g., hydrolysis to carboxylic acid or reduction to amine).
- Solvent-free or green chemistry approaches have been reported for related heterocyclic compounds but are less documented specifically for this compound.
Summary Table of Preparation Methods
Research Findings and Optimization
- Selectivity is critical: Excess chlorinating agent and acidic conditions favor monochlorination at the 2-position without affecting the cyano group.
- Reaction temperature and solvent choice influence yield and purity.
- Purification techniques such as crystallization and chromatography are essential to remove side products.
- The chloromethyl group’s reactivity allows further derivatization, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .
Scientific Research Applications
Antifungal and Antibacterial Activities
Recent studies have highlighted the antifungal properties of benzoxazole derivatives, including 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.
- Antifungal Activity : The compound exhibits significant activity against various phytopathogenic fungi. For instance, compounds derived from benzoxazole structures showed IC50 values against Fusarium solani ranging from 4.34 to 17.61 μg/mL, outperforming standard antifungal agents like hymexazol (IC50 of 38.92 μg/mL) .
- Antibacterial Activity : In vitro studies have demonstrated that benzoxazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed MIC values comparable to established antibiotics like ofloxacin .
| Compound | Target Pathogen | IC50 (μg/mL) | Comparison Control |
|---|---|---|---|
| This compound | Fusarium solani | 4.34 | Hymexazol (38.92) |
| Benzoxazole Derivative | Bacillus subtilis | MIC comparable to ofloxacin | - |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological macromolecules. These studies are crucial for predicting the behavior of the compound in biological systems and optimizing its pharmacological properties.
- Docking Studies : Preliminary docking studies on lipid transfer proteins have confirmed the antifungal activities of related benzoxazole derivatives . Insights from these studies can guide further modifications to enhance efficacy.
Case Studies
- Antifungal Development : A series of benzoxazole derivatives were synthesized and evaluated for their antifungal activities against eight phytopathogenic fungi. The study found that specific substitutions on the benzene ring significantly influenced antifungal potency .
- Anticancer Research : Another study synthesized a new series of benzoxazole analogues that were tested for anticancer activity against human colorectal carcinoma cell lines (HCT116). Some compounds exhibited IC50 values lower than standard treatments like 5-fluorouracil .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, we compare it with structurally related compounds, focusing on heterocyclic cores, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core: The benzoxazole core in the target compound offers a balance of aromatic stability and polarity due to oxygen and nitrogen atoms. Thiazole derivatives (e.g., 2-Methyl-1,3-thiazole-5-carbonitrile) exhibit sulfur-mediated reactivity, useful in metal coordination or redox-active applications .
Substituent Effects :
- The chloromethyl group in the target compound enables facile alkylation or cross-coupling reactions, as seen in ’s synthesis of antiparasitic agents . Comparatively, methyl or thioxo groups in analogs (Table 1) limit electrophilic reactivity but improve metabolic stability .
- The carbonitrile group (-CN) enhances dipole interactions in molecular recognition, making such compounds valuable in kinase inhibitor design .
Applications :
- The target compound’s dual functionality (-CH₂Cl and -CN) positions it as a precursor for pharmaceuticals, though direct pharmacological data are lacking ( suggests related compounds are under evaluation for antiparasitic activity) .
- 2-(Chloromethyl)-imidazo[1,2-a]pyridine has established commercial demand, particularly in Asia, driven by its use in chemical manufacturing .
Biological Activity
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound characterized by a benzoxazole core, a chloromethyl group, and a cyano substituent. Its molecular formula is C8H6ClN2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
The compound's structure allows for various chemical modifications, which can enhance its biological activity. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can lead to the formation of derivatives with improved pharmacological profiles.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of this compound as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. Preliminary assessments suggest that this compound exhibits a favorable toxicity profile while demonstrating significant analgesic and anti-inflammatory effects. This positions it as a promising candidate for further drug development.
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been extensively studied. In particular, derivatives similar to this compound have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | Not specified |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | 250 - 7.81 µg/mL |
| Other Benzoxazole Derivatives | Escherichia coli | Varies |
The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazole framework can significantly influence antimicrobial potency. For instance, compounds with electron-donating groups tend to exhibit higher activity against specific pathogens .
Cytotoxicity Against Cancer Cells
Research has demonstrated that certain benzoxazole derivatives possess cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to induce cell death in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells among others. Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .
Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | Not specified |
| A549 | Various benzoxazole derivatives | Varies |
| PC3 | Selected derivatives | Varies |
Case Studies
A notable study explored the synthesis and biological evaluation of several benzoxazole derivatives related to this compound. The findings indicated that certain modifications led to enhanced antifungal activity against several phytopathogenic fungi with IC50 values significantly lower than standard treatments .
Another research highlighted the dual functionality of the compound's structure—its ability to act as both an antimicrobial agent and an anticancer agent underscores its versatility in therapeutic applications.
Q & A
Basic: What are the standard synthetic routes for 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves chlorination and cyclization steps. For example, chloromethylation can be achieved using phosphorus pentachloride (PCl₅) or chlorine gas (Cl₂) under controlled conditions. A multistep approach may include:
Oxime formation : Reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate intermediates like o-chlorobenzoxime .
Cyclization : Combining intermediates with ethyl acetoacetate, followed by hydrolysis to form the benzoxazole core .
Chlorination : Introducing the chloromethyl group using PCl₅ or SOCl₂, with yields dependent on temperature (60–80°C) and solvent polarity (e.g., DCM vs. THF) .
Key factors affecting yield:
- Catalyst choice : Lewis acids like AlCl₃ may accelerate chlorination.
- Solvent selection : Polar aprotic solvents improve reagent solubility but may increase side reactions.
Advanced: How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve these:
- X-ray crystallography : Provides unambiguous bond lengths and angles. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 9.4403 Å, β = 101.67°) can confirm the chloromethyl group’s position .
- 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C signals, identifying through-space couplings that align with crystallographic data .
- DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., using B3LYP/6-31G*) to validate conformational preferences .
Basic: What spectroscopic techniques are most effective for characterizing the chloromethyl group?
Answer:
- ¹H NMR : The chloromethyl (-CH₂Cl) proton resonates at δ 4.5–5.0 ppm as a singlet or multiplet (J = 6–8 Hz) .
- ¹³C NMR : The CH₂Cl carbon appears at δ 40–45 ppm, while adjacent carbons (e.g., benzoxazole C-2) show deshielding due to electronegativity .
- IR spectroscopy : C-Cl stretching vibrations near 600–800 cm⁻¹ confirm the group’s presence .
Advanced: What computational methods are suitable for studying electronic effects on reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloromethyl group’s LUMO may guide nucleophilic substitution pathways .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics (e.g., solvent polarity’s impact on SN2 vs. SN1 mechanisms) .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
Advanced: How can one optimize regioselectivity in substitution reactions at the chloromethyl group?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) may promote elimination .
- Nucleophile strength : Soft nucleophiles (e.g., thiols) target the chloromethyl carbon, while hard nucleophiles (e.g., amines) may attack the benzoxazole ring .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like hydrolysis .
Basic: What are the known biological activities of benzoxazole derivatives, and how can they guide bioactivity studies?
Answer:
Benzoxazoles exhibit antimicrobial, antifungal, and anticancer properties. For example:
- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli .
- Enzyme inhibition : Screen for kinase or protease inhibition via fluorescence-based assays .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays .
Advanced: What experimental approaches are recommended to study environmental stability?
Answer:
- Hydrolysis studies : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via HPLC or LC-MS. The chloromethyl group may hydrolyze to -CH₂OH under acidic conditions .
- Photostability : Use UV-Vis spectroscopy to track degradation under simulated sunlight (λ = 300–400 nm) .
- Surface adsorption : Analyze interactions with indoor surfaces (e.g., glass, polymers) using microspectroscopic imaging to assess environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
